2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline-13C,15N2
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Overview
Description
2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline-13C,15N2 is a stable isotope-labeled compound used primarily in scientific research. This compound is a derivative of 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline, which is a heterocyclic aromatic amine (HAA) found in cooked meats and fish. It is known for its mutagenic and carcinogenic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline involves heating a mixture of creatinine, glucose, and glycine in diethylene glycol containing 14% water at 128°C for 2 hours. The mutagens formed are then purified through various chromatographic techniques . The stable isotope-labeled version, 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline-13C,15N2, is synthesized similarly but incorporates isotopically labeled precursors.
Industrial Production Methods
Industrial production of this compound is not well-documented, likely due to its primary use in research rather than commercial applications. the synthesis would involve scaling up the laboratory methods and ensuring the incorporation of stable isotopes in the precursors.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline undergoes several types of chemical reactions, including:
Oxidation: Catalyzed by cytochrome P450 enzymes, leading to the formation of N-hydroxy derivatives.
O-acetylation: Catalyzed by N-acetyltransferase 2 (NAT2), forming O-acetylated products.
Common Reagents and Conditions
Oxidation: Cytochrome P450 enzymes, typically in the presence of NADPH and oxygen.
O-acetylation: N-acetyltransferase 2, acetyl-CoA as the acetyl donor.
Major Products
Deoxyguanosine-C8-MeIQx: A DNA adduct formed during the bioactivation of the compound.
Scientific Research Applications
2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline-13C,15N2 is used extensively in scientific research, particularly in the following fields:
Chemistry: Studying the metabolic pathways and reaction mechanisms of heterocyclic aromatic amines.
Biology: Investigating the mutagenic and carcinogenic effects of HAAs on cellular and molecular levels.
Medicine: Understanding the role of HAAs in cancer development and progression.
Industry: Used in food safety research to assess the formation of mutagens during cooking processes.
Mechanism of Action
The compound exerts its effects through bioactivation, which involves:
N-hydroxylation: Catalyzed by cytochrome P450 enzymes, forming N-hydroxy derivatives.
O-acetylation: Catalyzed by N-acetyltransferase 2, leading to the formation of reactive intermediates that can bind to DNA and form adducts.
DNA Adduct Formation: The reactive intermediates bind to DNA, causing mutations and potentially leading to carcinogenesis.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-methylimidazo[4,5-f]quinoline (IQ): Another HAA found in cooked meats, known for its mutagenic properties.
2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP): A prevalent HAA in cooked meats, also mutagenic and carcinogenic.
Uniqueness
2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline-13C,15N2 is unique due to its stable isotope labeling, which allows for precise tracking and analysis in metabolic studies. This labeling provides a significant advantage in research, enabling detailed investigation of the compound’s behavior and interactions in biological systems .
Properties
Molecular Formula |
C11H11N5 |
---|---|
Molecular Weight |
216.22 g/mol |
IUPAC Name |
3,8-dimethyl(213C,1,3-15N2)imidazolo[4,5-f]quinoxalin-2-amine |
InChI |
InChI=1S/C11H11N5/c1-6-5-13-7-3-4-8-10(9(7)14-6)15-11(12)16(8)2/h3-5H,1-2H3,(H2,12,15)/i11+1,15+1,16+1 |
InChI Key |
DVCCCQNKIYNAKB-LRPKJYPNSA-N |
Isomeric SMILES |
CC1=CN=C2C=CC3=C(C2=N1)[15N]=[13C]([15N]3C)N |
Canonical SMILES |
CC1=CN=C2C=CC3=C(C2=N1)N=C(N3C)N |
Origin of Product |
United States |
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